3,5-Dibromo-2-fluorophenylboronic acid
Overview
Description
3,5-Dibromo-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C6H4BBr2FO2 and a molecular weight of 297.71 g/mol . This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
3,5-Dibromo-2-fluorophenylboronic Acid is primarily used as a reagent in the synthesis of arylamines . The primary targets of this compound are the aryl halides that are involved in the Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the transmetalation of the boronic acid to the palladium, which then undergoes a reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including arylamines .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including arylamines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Furthermore, the stability of this compound can be affected by factors such as temperature and pH. It is generally considered to be stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
(3,5-Dibromo-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of arylamines via metal-free amination . This compound interacts with various enzymes and proteins, facilitating the formation of boronic esters. These interactions are crucial for the compound’s function in biochemical pathways. For instance, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dibromo-2-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3,5-Dibromo-2-fluorophenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (3,5-Dibromo-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, (3,5-Dibromo-2-fluorophenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range can lead to a marked change in the compound’s impact on biological systems .
Transport and Distribution
The transport and distribution of (3,5-Dibromo-2-fluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of (3,5-Dibromo-2-fluorophenyl)boronic acid can affect its activity and function, as its interaction with cellular components is dependent on its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-dibromo-2-fluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3).
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted aryl derivatives.
Scientific Research Applications
3,5-Dibromo-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Dibromo-2-fluorophenylboronic acid can be compared with other boronic acids, such as:
3,5-Diformylphenylboronic acid: This compound has two aldehyde groups instead of bromine atoms and is used in different synthetic applications.
3-Fluorophenylboronic acid: This compound has a single fluorine atom and no bromine atoms, making it less reactive in certain types of reactions.
2-Fluorophenylboronic acid: This compound has the fluorine atom in a different position on the phenyl ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and fluorine substituents, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(3,5-dibromo-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXXDZRFJBCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674333 | |
Record name | (3,5-Dibromo-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-82-6 | |
Record name | B-(3,5-Dibromo-2-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dibromo-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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